molecular formula C12H13NO5 B8429925 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester

4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester

Cat. No.: B8429925
M. Wt: 251.23 g/mol
InChI Key: QNZBNHRNJJBUEY-UHFFFAOYSA-N
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Description

4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester is a complex organic compound belonging to the benzofuran family. . This particular compound features a benzofuran ring system with specific substituents that confer unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester typically involves multi-step organic reactions. One common method includes the nitration of 2,3-dihydro-2,2-dimethylbenzofuran followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then subjected to esterification using methanol and a suitable acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed .

Chemical Reactions Analysis

Types of Reactions

4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Sodium hydroxide, water

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid

Major Products Formed

    Reduction: 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-amino-, methyl ester

    Hydrolysis: 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

methyl 2,2-dimethyl-7-nitro-3H-1-benzofuran-4-carboxylate

InChI

InChI=1S/C12H13NO5/c1-12(2)6-8-7(11(14)17-3)4-5-9(13(15)16)10(8)18-12/h4-5H,6H2,1-3H3

InChI Key

QNZBNHRNJJBUEY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC(=C2O1)[N+](=O)[O-])C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-hydroxy-2-(2-methylallyl)-4-nitro-benzoate 4b (2.58 g, 10.30 mmol) was dissolved in 50 mL 1,2-dichloroethane followed by the addition of trifluoromethanesulfonic acid (77 mg, 0.50 mmol). The reaction solution was stirred for 2 hours and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound methyl 2,2-dimethyl-7-nitro-3H-benzofuran-4-carboxylate 4c (0.83 g, yield: 32.1%) as a yellow solid.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step Two

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